(4-氟四氢-2H-吡喃-4-基)甲胺盐酸盐

描述

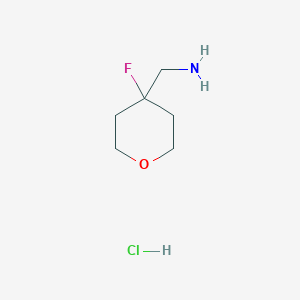

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H13ClFNO and its molecular weight is 169.62 g/mol. The purity is usually 95%.

The exact mass of the compound (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杂环化合物的合成

该化合物中存在的 2H-吡喃环系统是许多天然产物和药物中常见的结构单元。 它的氟代甲胺侧链可用于合成复杂杂环化合物,可能导致具有改善药理特性的新药 .

氟代药物的开发

氟原子通常被掺入药物中以增强其代谢稳定性、生物利用度和结合亲和力。 (4-氟四氢-2H-吡喃-4-基)甲胺盐酸盐中存在氟原子使其成为开发氟代药物的宝贵前体 .

价键互变异构的研究

该化合物可作为研究价键互变异构的模型,价键互变异构是一种现象,其中像 2H-吡喃这样的环状化合物可以与它们的开链异构体形式处于平衡状态。 了解这一点可以让我们深入了解药物中间体的反应性和稳定性 .

生物系统中的分子探针

由于其结构的独特性,该化合物可以被修饰以创建分子探针。 这些探针可用于研究生物途径、酶活性或作为成像技术中的标记物来可视化细胞过程 .

分析测试的参考标准

作为具有明确结构和性质的化合物,它可作为分析化学中的参考标准。 这通过提供比较基准来确保药物测试的准确性和可靠性 .

材料科学研究

2H-吡喃环是材料科学中用途广泛的构建块。 它可用于合成新型聚合物或有机电子材料,这些材料可用于制造更高效的有机太阳能电池或发光二极管 (LED) .

农业化学

含有 2H-吡喃环的化合物已被研究用于农业化学中的潜在用途。 它们可用于合成具有特定作用机制的新型杀虫剂或除草剂,从而为更安全、更有效的作物保护策略做出贡献 .

化学教育和培训

作用机制

The compound can be prepared through various methods, one of which is the etherification reaction. Specifically, 4-fluoropyran and methylamine can react under appropriate conditions to produce the target product .

As for its pharmacokinetics, the compound’s predicted density is 1.06±0.1 g/cm3, and its predicted boiling point is 184.0±25.0 °C . These properties might influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thus affecting its bioavailability.

生化分析

Biochemical Properties

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of complex organic molecules, acting as a substrate or inhibitor depending on the reaction conditions . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, it can alter cell signaling pathways by binding to specific receptors on the cell surface, thereby influencing downstream signaling cascades.

Molecular Mechanism

At the molecular level, (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to enzyme inhibition or activation . This binding often involves specific interactions with amino acid residues in the active site of the enzyme or receptor. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that the compound remains stable under specific storage conditions (2-8°C, protected from light) but can degrade when exposed to higher temperatures or light . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects at high doses include alterations in liver and kidney function, as well as changes in blood chemistry.

Metabolic Pathways

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.

Transport and Distribution

The transport and distribution of (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s activity may be modulated by its localization within the cell, affecting its interactions with other biomolecules.

生物活性

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride, known by its CAS number 1263180-53-5, is a synthetic compound characterized by a tetrahydropyran ring with a fluorine substitution and a methanamine group. This compound has garnered attention in various fields of research, particularly for its potential biological activities and applications in medicinal chemistry.

The molecular formula of (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride is with a molecular weight of approximately 169.63 g/mol. Its physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 169.63 g/mol |

| Density | 1.06 g/cm³ (predicted) |

| Boiling Point | 184.0 °C (predicted) |

| pKa | 10.01 (predicted) |

| GI Absorption | High |

These properties suggest that the compound is likely to be soluble and bioavailable, which are critical factors for its biological activity.

The biological activity of (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride is primarily attributed to its interaction with various biomolecular targets. The presence of the fluorine atom and the amine group enhances its reactivity and binding affinity to specific receptors and enzymes, potentially acting as an agonist or antagonist in biochemical pathways.

Potential Interactions

- Enzyme Inhibition/Activation : The compound has been shown to interact with enzymes involved in metabolic pathways, influencing substrate availability and enzyme kinetics.

- Cell Signaling Modulation : It may affect cell signaling cascades, impacting gene expression related to cellular metabolism and growth.

Biological Activity Studies

Research on the biological activity of this compound is still emerging, but several studies have begun to elucidate its effects:

- Antiproliferative Effects : In vitro studies have indicated that derivatives of pyran compounds exhibit cytotoxic effects on various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 6.7 μM to over 200 μM against human neuroblastoma cells .

- Neuroprotective Properties : The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. Pyran-based drugs are being investigated for their ability to modulate amyloid precursor protein processing and tau phosphorylation pathways .

- Antimicrobial Activity : Preliminary studies suggest that compounds containing the pyran scaffold possess antibacterial properties, making them candidates for further exploration in antimicrobial therapy .

Case Study 1: Antiproliferative Activity

A study evaluating the cytotoxicity of various pyran derivatives found that certain compounds significantly inhibited the growth of SH-SY5Y neuroblastoma cells, suggesting a potential therapeutic application for cancer treatment . The study highlighted that modifications in the chemical structure could enhance activity.

Case Study 2: Neuroprotective Effects

Research focused on pyran-based drugs has revealed their efficacy in reducing neuroinflammation and oxidative stress in cellular models of neurodegeneration. These findings support the hypothesis that (4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride could play a role in developing treatments for Alzheimer's disease .

属性

IUPAC Name |

(4-fluorooxan-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c7-6(5-8)1-3-9-4-2-6;/h1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIXTAIATODJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263180-53-5 | |

| Record name | (4-fluorooxan-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。